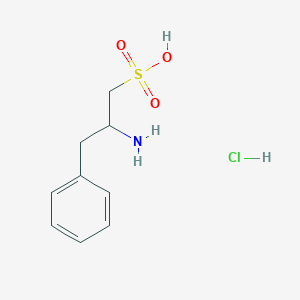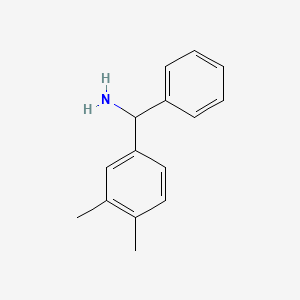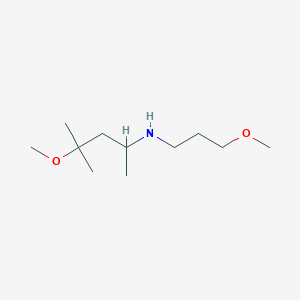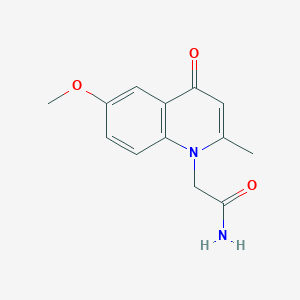
2-(3-Hydroxy-5-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3-hidroxi-5-metilfenil)propanoico es un compuesto orgánico con una fórmula molecular de C10H12O3. Es un derivado del ácido propanoico, que presenta un grupo hidroxilo y un grupo metilo unidos a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(3-hidroxi-5-metilfenil)propanoico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 3-hidroxi-5-metilbenzaldehído con ácido malónico en presencia de una base, seguida de descarboxilación para producir el producto deseado. Otro método implica la acilación de Friedel-Crafts de 3-hidroxi-5-metilbenceno con anhídrido propanoico, seguida de hidrólisis .
Métodos de producción industrial
La producción industrial del ácido 2-(3-hidroxi-5-metilfenil)propanoico generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar la reacción y los procesos de purificación posteriores.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3-hidroxi-5-metilfenil)propanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila, donde es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros de alquilo en presencia de una base.
Principales productos formados
Oxidación: Formación de ácido 2-(3-oxo-5-metilfenil)propanoico.
Reducción: Formación de 2-(3-hidroxi-5-metilfenil)propanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-(3-hidroxi-5-metilfenil)propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en la producción de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3-hidroxi-5-metilfenil)propanoico implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su actividad. Además, el compuesto puede interactuar con enzimas, alterando su función y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(2-metilfenil)propanoico: Estructura similar pero con un grupo metilo en una posición diferente.
Ácido 3-(2-metoxifenil)propanoico: Contiene un grupo metoxilo en lugar de un grupo hidroxilo.
Ácido 2-metilpropanoico: Carece del anillo fenilo y el grupo hidroxilo.
Singularidad
El ácido 2-(3-hidroxi-5-metilfenil)propanoico es único debido a la presencia de un grupo hidroxilo y un grupo metilo en el anillo fenilo, lo que puede influir en su reactividad e interacciones con otras moléculas.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
Clave InChI |
DIJJQWSSWFYQRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)O)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)





![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)




